molecular formula C9H7ClN2 B7761084 6-Chloroquinolin-4-amine CAS No. 103028-97-3

6-Chloroquinolin-4-amine

Cat. No. B7761084
CAS RN: 103028-97-3
M. Wt: 178.62 g/mol
InChI Key: ANAOKPHXXDXCAL-UHFFFAOYSA-N
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Description

6-Chloroquinolin-4-amine is a haloquinoline . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

Based on bioisosteric similarities with thiacetazone, a series of 7-chloro-4-aminoquinoline derivatives have been designed and synthesized . The target compounds were elucidated by NMR, mass, and FTIR spectral data . The synthesis involves a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .


Molecular Structure Analysis

The molecular formula of this compound is C9H7ClN2 . The molecular weight is 179.603 Da .


Chemical Reactions Analysis

This compound can undergo Pd/C-catalyzed Suzuki-Miyaura coupling with 2-(dicyclohexylphosphino)biphenyl . The polarographic behavior of 6-chloroquinoline in DMF solutions and mechanism of its reduction at the dropping mercury electrode has been reported .

Scientific Research Applications

  • Antitumor Activity of 4-Aminoquinoline Derivatives : Novel derivatives of 4-aminoquinoline were synthesized and evaluated for their antitumor properties against various cell lines. Particularly, a compound identified as 5,7-dimethoxy-2-phenyl-N-propylquinoline-4-amine showed potent cytotoxicity against HCT-116 cells, and could decrease VEGF protein expression (Ren et al., 2013).

  • Potent Apoptosis Inducer and Anticancer Agent : A study on 4-anilinoquinazolines led to the discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a clinical candidate for cancer treatment. This compound is a potent apoptosis inducer and has high efficacy in human breast and other mouse xenograft cancer models, with significant blood-brain barrier penetration (Sirisoma et al., 2009).

  • COVID-19 Inhibitors : N-Substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives were synthesized and evaluated as potential COVID-19 inhibitors. Molecular docking studies suggested promising binding energies with the COVID-19 protein (Mohamed, El-Serwy & El-Serwy, 2021).

  • Antimycotic Agents : 2-Chloroquinoline derivatives have been designed and synthesized as potential non-azole antimycotic agents. Some of these compounds showed increased antifungal activity against various fungal strains (Kumar, Bawa, Drabu & Panda, 2011).

  • Electrochemical Properties : The one-electron oxidation of chloroquinoline derivatives was studied in nonaqueous media. This research is significant for understanding the electrochemical properties of these compounds (Lam, Van Wyck & Geiger, 2017).

  • Palladium-Phosphinous Acid Catalysts in Chemical Reactions : Highly active palladium-phosphinous acid catalysts were used for various chemical reactions involving chloroquinolines, including Stille, Heck, amination, and thiation reactions. This study contributes to the field of organic synthesis (Wolf & Lerebours, 2003).

Mechanism of Action

Target of Action

6-Chloroquinolin-4-amine, a derivative of 4-aminoquinoline, has been found to have significant biological activity. It has been shown to inhibit the growth of Mycobacterium tuberculosis H37 Rv (MTB) . This suggests that the primary target of this compound could be the cellular components of this bacterium.

Mode of Action

It is known that 4-aminoquinoline derivatives interact with their targets through a nucleophilic aromatic substitution reaction . This reaction involves the replacement of a chlorine atom in the this compound molecule by a nucleophile, which could be a component of the target bacterium. This interaction may lead to changes in the bacterium that result in its inhibition or death .

Biochemical Pathways

It is suggested that the compound may interfere with thePI3K/AKT/mTOR pathway , which is involved in cell survival and proliferation. By inhibiting this pathway, this compound could potentially disrupt the growth and survival of the target bacterium .

Result of Action

The result of this compound’s action is the inhibition of the growth of Mycobacterium tuberculosis H37 Rv (MTB). In vitro studies have shown that 7-chloro-4-aminoquinoline derivatives, which are structurally similar to this compound, can inhibit MTB with MIC (minimum inhibitory concentration) values ranging from 1.56 to 50 µM . This suggests that this compound could have a similar effect.

Safety and Hazards

6-Chloroquinolin-4-amine is classified as a skin irritant, eye irritant, and may cause respiratory irritation . In case of inhalation, move the victim into fresh air and if breathing is difficult, give oxygen . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes .

properties

IUPAC Name

6-chloroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAOKPHXXDXCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201309388
Record name 6-Chloro-4(1H)-quinolinimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103028-97-3
Record name 6-Chloro-4(1H)-quinolinimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103028-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4(1H)-quinolinimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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